molecular formula C18H17NO6 B2727706 methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate CAS No. 883510-30-3

methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate

Cat. No.: B2727706
CAS No.: 883510-30-3
M. Wt: 343.335
InChI Key: DVKIMKSMQJFPKM-UHFFFAOYSA-N
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Description

methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon This particular compound features a pyrano[4,3-b]pyran core, which is a fused bicyclic system containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate typically involves multicomponent reactions (MCRs). These reactions are highly efficient, atom-economical, and environmentally friendly. A common synthetic route involves the reaction of an aldehyde, a β-ketoester, and an enolizable compound in the presence of a catalyst. The reaction conditions often include mild temperatures and solvents such as ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is unique due to its specific combination of functional groups and the pyrano[4,3-b]pyran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further enhance its significance in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-9-8-12-14(18(21)24-9)13(10-6-4-5-7-11(10)22-2)15(16(19)25-12)17(20)23-3/h4-8,13H,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKIMKSMQJFPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3OC)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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